tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate: is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or amidine under acidic or basic conditions.
Spirocyclization: The triazole intermediate is then subjected to a spirocyclization reaction with a piperidine derivative. This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the triazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
Oxidation: N-oxides.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It has shown promise in the development of drugs targeting neurological disorders, due to its ability to interact with specific receptors in the brain.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate
- tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate analogs
Uniqueness
The uniqueness of tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure, which imparts distinct physicochemical properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl spiro[7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-13(2,3)21-12(20)18-6-4-14(5-7-18)9-15-8-11-16-10-17-19(11)14/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUGYLIVVCKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=NC=NN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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